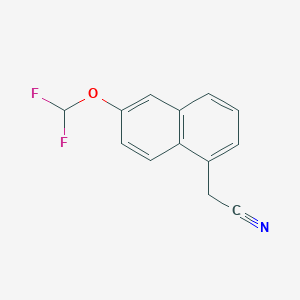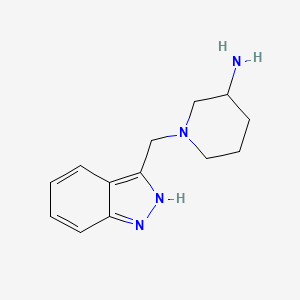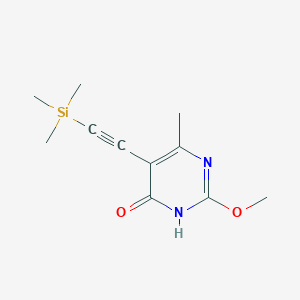
2-((1-Methylcyclopropyl)sulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methylcyclopropyl)sulfonyl)-1H-indole is a compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a sulfonyl group attached to an indole ring, which is further substituted with a 1-methylcyclopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylcyclopropyl)sulfonyl)-1H-indole typically involves the reaction of 1-methylcyclopropyl sulfonyl chloride with an indole derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((1-Methylcyclopropyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted indole compounds depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-((1-Methylcyclopropyl)sulfonyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-((1-Methylcyclopropyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors and signaling pathways, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride
- Thiophene derivatives
- Sulfonyl hydrazones
Uniqueness
2-((1-Methylcyclopropyl)sulfonyl)-1H-indole is unique due to the presence of both the sulfonyl group and the indole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
2-(1-methylcyclopropyl)sulfonyl-1H-indole |
InChI |
InChI=1S/C12H13NO2S/c1-12(6-7-12)16(14,15)11-8-9-4-2-3-5-10(9)13-11/h2-5,8,13H,6-7H2,1H3 |
InChIキー |
QAOKVJBWAWXHPI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)







![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
